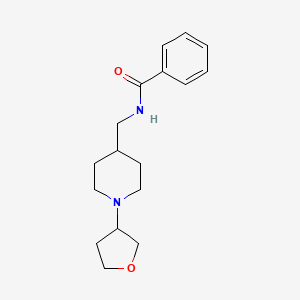

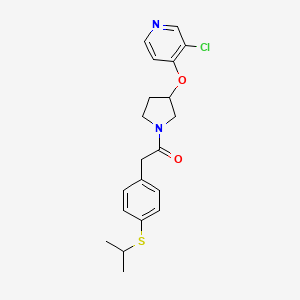

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

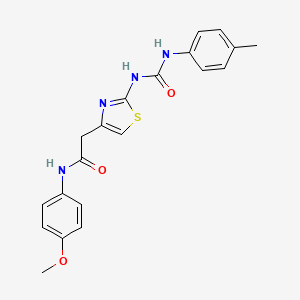

“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as N-substituted piperidine derivatives, have been synthesized and studied for various applications2.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions2. For instance, a series of novel N-substituted piperidine derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis2. However, the specific synthesis process for “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” is not explicitly described in the literature. However, compounds with similar structures have been analyzed. For instance, a compound with a similar structure was found to form infinite H-bonded chains through its amide, amine, and pyrimidine groups3.Chemical Reactions Analysis

The specific chemical reactions involving “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” are not detailed in the literature. However, similar compounds have been studied for their chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” are not explicitly described in the literature. However, similar compounds have been analyzed for their properties2.Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives were explored through quantum chemical calculations and molecular dynamics simulations. This research elucidated their potential in inhibiting the corrosion of iron, showcasing the significance of these compounds in materials science and engineering. The study calculated various global reactivity parameters, like HOMO and LUMO energies, to understand the electronic properties that contribute to their efficacy as corrosion inhibitors (Kaya et al., 2016).

Antimicrobial Activity of Piperidine Derivatives

A series of novel piperidine derivatives were synthesized and screened for their antimicrobial activity against several microbial strains. This research contributes to the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial infections (Desai, Makwana, & Senta, 2016).

Structural and Pharmacological Studies

The synthesis and pharmacological properties of various N-[(4-(piperidin-1-yl)pyrimidin-2-yl)methyl]ethanesulfonamide derivatives have been extensively studied, highlighting their potential as antiallergic agents. Such studies provide insights into the structure-activity relationships that guide the development of therapeutic agents (Shigenaga et al., 1993).

Anti-Angiogenic and DNA Cleavage Activities

Research on novel piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest the therapeutic potential of these compounds in cancer treatment, particularly through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).

Synthesis and Characterization of CCR5 Antagonists

Studies on the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide, have shown promise in the development of novel CCR5 antagonists. These antagonists are potential therapeutic agents for preventing HIV-1 infection, underscoring the role of these compounds in medicinal chemistry (Cheng De-ju, 2015).

Safety And Hazards

The safety and hazards associated with “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” are not explicitly described in the literature. However, similar compounds have been evaluated for their cytotoxicity on human cells4.

Direcciones Futuras

The future directions for research on “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide” are not explicitly described in the literature. However, the study of similar compounds suggests potential applications in the development of new drugs2.

Please note that this analysis is based on the limited information available and the similarities with other compounds. More specific information may be available in specialized chemical databases or research articles.

Propiedades

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-2-19(17,18)14-10-11-13-7-6-12(15-11)16-8-4-3-5-9-16/h6-7,14H,2-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUWQUTUSJFAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)

![N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2770631.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2770637.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)